4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine

Lipophilicity LogP Membrane permeability

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1156896-10-4) is a fully substituted 5-aminopyrazole derivative bearing a 2-methylfuran moiety at the 3-position, an ethyl group at the 4-position, and a methyl group at the N1-position. With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol, it belongs to the broader class of heterocyclic building blocks widely employed in medicinal chemistry for kinase inhibitor programs, antimicrobial agent development, and agrochemical discovery.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13540392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C2=C(OC=C2)C)C)N
InChIInChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-6-15-7(9)2/h5-6H,4,12H2,1-3H3
InChIKeyPOLRNWDDPZDCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine: Procurement-Grade Physicochemical Profile and Class Positioning


4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1156896-10-4) is a fully substituted 5-aminopyrazole derivative bearing a 2-methylfuran moiety at the 3-position, an ethyl group at the 4-position, and a methyl group at the N1-position . With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol, it belongs to the broader class of heterocyclic building blocks widely employed in medicinal chemistry for kinase inhibitor programs, antimicrobial agent development, and agrochemical discovery [1]. The compound is commercially available at ≥98% purity from multiple suppliers and is intended for research and further manufacturing use .

Why Close Analogs of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine Cannot Be Casually Interchanged in Research Protocols


Within the 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine scaffold family, seemingly minor variations in N1-methylation, C4-ethylation, and furan substitution produce measurable shifts in key molecular descriptors that govern solubility, permeability, and target engagement . The target compound is the only member within its immediate analog series to simultaneously possess N1-methyl, C4-ethyl, and 2-methylfuran substituents, resulting in a distinct LogP of 2.13, a TPSA of 56.98 Ų, and a single hydrogen bond donor . Generic substitution with des-ethyl or des-methyl analogs alters logP by up to 0.56 units and changes hydrogen bond donor count, which in turn can modify membrane permeability, metabolic stability, and SAR interpretation in lead optimization campaigns .

Quantitative Differentiation Evidence: 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine vs. Closest Structural Analogs


Enhanced Lipophilicity (LogP 2.13) vs. Des-Ethyl Analog (LogP 1.57): Impact on Membrane Permeability Prediction

The target compound exhibits a computed LogP of 2.13312, which is 0.56 log units higher than the direct des-ethyl comparator 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine (LogP 1.57072) . This difference corresponds to an approximately 3.6-fold increase in predicted octanol-water partition coefficient, placing the target compound within the optimal LogP range (1–3) for passive membrane permeability while the des-ethyl analog falls closer to the lower boundary .

Lipophilicity LogP Membrane permeability Drug-likeness

Reduced Hydrogen Bond Donor Count (HBD = 1) vs. N1-Unsubstituted Analogs (HBD = 2): Implications for Passive Diffusion

The target compound possesses a single hydrogen bond donor (the exocyclic 5-NH₂ group) due to N1-methylation, compared to two HBDs in analogs lacking N1 substitution such as 4-ethyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1187057-56-2) and 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine (CAS 1028843-04-0) . Reduced HBD count is a well-established predictor of improved passive diffusion across biological membranes and enhanced blood-brain barrier penetration potential [1].

Hydrogen bonding Membrane diffusion ADME CNS penetration

Furan Methyl Substitution (2-Methylfuran) Confers LogP Advantage of +0.31 over Unsubstituted Furan Analog

The target compound, bearing a 2-methylfuran-3-yl group, has a computed LogP of 2.13 compared to 1.82 for the direct furan-des-methyl comparator 4-ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1156893-36-5) . The methyl group on the furan ring contributes an incremental LogP increase of +0.31 while maintaining the same TPSA (56.98 Ų) and HBD count (1), offering a net gain in lipophilic efficiency without compromising polar surface area .

Lipophilicity Furan substitution SAR Metabolic stability

Class-Level Antimicrobial Activity Precedent for 4-Hetarylpyrazole Scaffolds Bearing 2-Methylfuran Moieties

Although no direct antimicrobial data are available for the target compound itself, a closely related 4-hetarylpyrazole derivative containing a 2-methylfuran moiety—1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone (compound 12 in Bondock et al., 2011)—demonstrated equipotent antibacterial activity with chloramphenicol against Bacillus subtilis (MIC 3.125 μg/mL) [1]. This establishes a class-level precedent that the 2-methylfuran-3-yl-pyrazole scaffold is competent for antimicrobial target engagement, with the target compound offering a distinct substitution pattern (4-ethyl, 1-methyl, 5-NH₂) amenable to further derivatization .

Antimicrobial MIC Bacillus subtilis Pyrazole-furan

Topological Polar Surface Area (TPSA 56.98 Ų) Supports Favorable Oral Bioavailability Predictions Relative to Less Substituted Analogs

The target compound's TPSA of 56.98 Ų falls well below the established 140 Ų threshold for predicted oral bioavailability, and critically, it is 10.86 Ų lower than the unsubstituted analog 3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine (TPSA 67.84 Ų, CAS 1028843-04-0) . This reduction is attributable to N1-methylation, which eliminates one H-bond donor contribution. According to the Veber rule set, TPSA ≤ 140 Ų combined with ≤10 rotatable bonds correlates with good oral bioavailability in rats [1]. The target compound meets both criteria (TPSA 56.98 Ų, rotatable bonds = 2), positioning it more favorably than the fully unsubstituted scaffold.

TPSA Oral bioavailability ADME prediction Drug-likeness

Optimal Application Scenarios for 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Membrane Permeability

In kinase inhibitor programs where aminopyrazole scaffolds serve as ATP-competitive hinge binders, the target compound's LogP of 2.13 and single HBD (vs. 2 HBDs in N1-unsubstituted analogs) predict superior passive membrane permeability . This is particularly relevant for targets such as ERK, FGFR, or JAK kinases, where pyrazole-based inhibitors have established precedent . The fully substituted architecture provides a rigid, low-rotatable-bond scaffold (2 rotatable bonds) amenable to structure-based design while maintaining favorable TPSA (56.98 Ų) for oral bioavailability [1].

Antimicrobial Hit-to-Lead Programs Targeting Gram-Positive Pathogens

The demonstrated equipotent activity of a structurally related 2-methylfuran-pyrazole compound (MIC 3.125 μg/mL against B. subtilis, matching chloramphenicol) provides a validated starting point for antimicrobial SAR exploration [2]. The target compound's unique combination of N1-methyl and C4-ethyl substituents offers additional vectors for derivatization not available in the reference compound (which bears a 1-phenyl-3-methyl substitution), enabling exploration of unexplored chemical space in the search for novel anti-infective agents.

Agrochemical Discovery for Fungal Pathogen Control

The class-level antifungal activity of furo[2,3-c]pyrazole derivatives (MIC 6.25 μg/mL against Botrytis fabae and Fusarium oxysporum for compounds 7 and 13 in Bondock et al.) [3], combined with the target compound's enhanced lipophilicity (LogP 2.13 vs. 1.56–1.87 for less substituted analogs), supports its evaluation in agrochemical fungicide screening cascades where moderate lipophilicity is desirable for foliar uptake and cuticular penetration .

Chemical Biology Probe Development Requiring a Defined, Fully Substituted Aminopyrazole Core

For chemical biology applications demanding a well-characterized, synthetically tractable aminopyrazole building block, the target compound provides a fully substituted core with all three substitution positions (N1, C3, C4) occupied. This eliminates the synthetic complexity and regioselectivity challenges associated with late-stage functionalization of partially substituted analogs. The compound's purity specification (≥98%) and commercial availability from multiple suppliers ensure reproducibility across independent research groups, a critical requirement for probe qualification and target validation studies.

Quote Request

Request a Quote for 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.